molecular formula C24H48N2O4 B11551303 nonyl N-(4-{[(nonyloxy)carbonyl]amino}butyl)carbamate

nonyl N-(4-{[(nonyloxy)carbonyl]amino}butyl)carbamate

Cat. No.: B11551303
M. Wt: 428.6 g/mol
InChI Key: UTRZIAUVVUYPPW-UHFFFAOYSA-N
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Description

Nonyl N-(4-{[(nonyloxy)carbonyl]amino}butyl)carbamate is a synthetic organic compound belonging to the class of carbamates. Carbamates are widely known for their applications in various fields, including agriculture, medicine, and industry. This particular compound is characterized by its unique structure, which includes a nonyl group and a carbamate moiety, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of nonyl N-(4-{[(nonyloxy)carbonyl]amino}butyl)carbamate typically involves the reaction of nonyl alcohol with phosgene to form nonyl chloroformate. This intermediate is then reacted with 4-aminobutylamine to yield the desired carbamate. The reaction conditions usually involve the use of anhydrous solvents and controlled temperatures to ensure high yields and purity of the product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, leading to efficient and cost-effective production. The use of catalysts and automated systems further enhances the production process, ensuring consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

Nonyl N-(4-{[(nonyloxy)carbonyl]amino}butyl)carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.

    Reduction: Reduction reactions can convert the carbamate group into amines or alcohols.

    Substitution: The nonyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide, typically used under acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.

    Substitution: Nucleophiles like alkyl halides or aryl halides are used in the presence of a base, such as sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Hydroxylated derivatives or oxides.

    Reduction: Amines or alcohols.

    Substitution: Alkylated or arylated derivatives.

Scientific Research Applications

Nonyl N-(4-{[(nonyloxy)carbonyl]amino}butyl)carbamate has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives and intermediates.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.

    Medicine: Explored for its potential therapeutic applications, including as a drug delivery agent or a prodrug.

    Industry: Utilized in the formulation of coatings, adhesives, and polymers due to its unique chemical properties.

Mechanism of Action

The mechanism of action of nonyl N-(4-{[(nonyloxy)carbonyl]amino}butyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with active sites of enzymes, inhibiting their activity. This interaction can modulate various biochemical pathways, leading to desired therapeutic or industrial effects.

Comparison with Similar Compounds

Similar Compounds

    Nonylphenol: A compound with a similar nonyl group but different functional groups, used in the production of detergents and emulsifiers.

    Butyl carbamate: A simpler carbamate with a butyl group, used as a pesticide and in the synthesis of pharmaceuticals.

    Nonyloxycarbonyl derivatives: Compounds with similar nonyl and carbamate groups but different substituents, used in various chemical and industrial applications.

Uniqueness

Nonyl N-(4-{[(nonyloxy)carbonyl]amino}butyl)carbamate is unique due to its specific combination of nonyl and carbamate groups, which confer distinct chemical reactivity and versatility. This uniqueness makes it valuable for specialized applications in research, medicine, and industry, where other similar compounds may not be as effective.

Properties

Molecular Formula

C24H48N2O4

Molecular Weight

428.6 g/mol

IUPAC Name

nonyl N-[4-(nonoxycarbonylamino)butyl]carbamate

InChI

InChI=1S/C24H48N2O4/c1-3-5-7-9-11-13-17-21-29-23(27)25-19-15-16-20-26-24(28)30-22-18-14-12-10-8-6-4-2/h3-22H2,1-2H3,(H,25,27)(H,26,28)

InChI Key

UTRZIAUVVUYPPW-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCOC(=O)NCCCCNC(=O)OCCCCCCCCC

Origin of Product

United States

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